2-(2-Bromophenyl)pyrimidine-5-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN2O2 |
|---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
2-(2-bromophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16) |
InChI Key |
LTQHAKQJDUCRSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
A patent-pending method (CN110642788A) simplifies synthesis by reacting 2-bromomalonaldehyde with amidine derivatives in a single step. The protocol involves:
-
Dissolving 2-bromomalonaldehyde in a protic acid (e.g., acetic acid).
-
Dropwise addition of 2-bromoaniline-derived amidine at 60–90°C.
Advantages :
-
Avoids hazardous reagents (e.g., trimethylaluminum).
-
Reduces steps from 5 to 1, cutting synthesis time from 48+ hours to 12 hours.
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the amidine nitrogen on the electrophilic aldehyde, followed by dehydration and aromatization. The electron-withdrawing bromine atom on the phenyl group enhances electrophilicity, accelerating ring closure.
Yield optimization :
-
Temperature : 90°C (balance between rate and byproduct formation).
-
Solvent : Acetic acid (enhances protonation of intermediates).
Comparative Analysis of Synthetic Routes
The one-step method excels in safety and cost but may require tailored recrystallization protocols to achieve pharmaceutical-grade purity.
Purification and Characterization
Crystallization vs. Chromatography
Crystallization from ethanol/water mixtures (multi-step) achieves ≥95% purity, while the one-step method relies on acid-base partitioning for initial crude isolation. High-performance liquid chromatography (HPLC) analysis confirms purity, with retention times correlating to reference standards.
Spectroscopic Validation
-
¹³C NMR : Signals at δ 166.3 ppm (C=O of carboxylic acid) and δ 136.1 ppm (C-Br).
-
IR : Peaks at 1705 cm⁻¹ (C=O stretch) and 675 cm⁻¹ (C-Br bend).
Mechanistic Insights and Reaction Optimization
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid is C11H8BrN2O2. The compound features a pyrimidine ring substituted with a 2-bromophenyl group at the second position and a carboxylic acid group at the fifth position. This unique substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and biological activity .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. For instance, compounds with similar structures demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The modulation of COX-2 activity suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It exhibits significant activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. In vitro studies have shown that it can induce cytotoxic effects on these cancer cells, making it a candidate for further development in cancer therapy .
Antiviral Effects
Preliminary research indicates that this compound may possess antiviral properties. Its mechanism of action could involve the inhibition of viral replication through interactions with viral enzymes or host cell receptors.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Studies suggest that modifications to the bromophenyl group or the carboxylic acid moiety can significantly impact its potency against biological targets .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50/ED50 Values | Notes |
|---|---|---|---|
| This compound | Anti-inflammatory, Anticancer | Comparable to celecoxib | Significant binding to COX enzymes |
| Other Bromopyrimidine Derivatives | Varies | Range from 0.04 μmol to higher | Potential for lead optimization |
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility and Lipophilicity :
- The biphenylyl-substituted analogue () has a hexyl chain, increasing hydrophobicity (logP ~5.2 estimated) compared to the bromophenyl compound (logP ~3.8 predicted). This impacts bioavailability and membrane permeability .
- Methyl esters (e.g., 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester, ) exhibit higher logP (XLogP3-AA = 1.8) than carboxylic acids, underscoring the role of esterification in modulating lipophilicity .
Structural Analogues in Drug Discovery
- Bromodomain Inhibitors: Bromine’s role in protein-ligand interactions is exemplified in bromodomain inhibitors (e.g., 3-(4-((tert-butoxycarbonyl)amino)-2-methylphenyl)-2-methyl-2H-indazole-5-carboxylic acid, ). The target compound’s bromophenyl group may similarly engage hydrophobic pockets in bromodomains .
- Anticancer Agents : Trifluoromethylpyrimidine derivatives () and pyrazoline hybrids () highlight the therapeutic versatility of pyrimidine-5-carboxylic acids. The bromophenyl variant could be optimized for kinase inhibition or apoptosis induction .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
2-(2-Bromophenyl)pyrimidine-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound this compound can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 296.11 g/mol
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and others.
In Vitro Studies
A study evaluated the cytotoxic effects of several derivatives, including this compound, using an MTT assay. The results indicated:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 | 15.0 |
| Cisplatin | A549 | 10.0 |
The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity against various pathogens, including multidrug-resistant strains.
Antimicrobial Efficacy
The antimicrobial activity was assessed using the minimum inhibitory concentration (MIC) method against several bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 16 |
These results indicate that this compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival of cancer cells. Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or function .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with a regimen including derivatives of pyrimidine compounds showed improved outcomes compared to standard therapies. The study reported a progression-free survival rate increase of approximately 20% .
- Antimicrobial Resistance : Another study focused on the efficacy of this compound against resistant strains of Staphylococcus aureus. The findings suggested that this compound could serve as a lead for developing new antibiotics to combat resistance issues .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-bromophenyl)pyrimidine-5-carboxylic acid, and what critical parameters influence yield?
- Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling between 2-bromophenylboronic acid and pyrimidine-5-carboxylic acid derivatives. Ethyl ester intermediates (e.g., ethyl 2-bromopyrimidine-5-carboxylate) are often employed to protect the carboxylic acid group during coupling, improving solubility in organic solvents like toluene or DMF . Post-coupling hydrolysis with aqueous NaOH (2 M, 60°C, 4 h) regenerates the carboxylic acid. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), reaction temperature (80–110°C), and stoichiometric control of boronic acid (1.2–1.5 eq). Purification via recrystallization in ethanol/water (3:1 v/v) yields >85% purity .
Q. How can researchers distinguish between positional isomers of brominated pyrimidine carboxylic acids using spectroscopic methods?
- Methodological Answer: 1H NMR : The deshielding effect of bromine causes distinct splitting patterns. For 2-(2-bromophenyl) substitution, pyrimidine protons (H4 and H6) show coupling constants (J = 5.2–5.8 Hz) and downfield shifts (δ 8.7–9.1 ppm). 13C NMR identifies the carboxylic carbon at ~168 ppm, while the brominated phenyl ring exhibits carbons at ~130–135 ppm. X-ray crystallography (e.g., CCDC entry 2WG) confirms regiochemistry via bond angles and Br···O non-covalent interactions .
Q. What solvent systems are optimal for handling this compound in cross-coupling reactions?
- Methodological Answer: Due to limited water solubility (<1 mg/mL), polar aprotic solvents (DMF, DMSO) are preferred for homogeneous reactions. For biphasic conditions (e.g., Suzuki couplings), degassed toluene/ethanol (4:1 v/v) with 2 M Na₂CO₃ aqueous phase enhances reaction efficiency. Sonication (30 min, 40 kHz) improves dispersion. Post-reaction, acidification (1 M HCl) precipitates the product, which is filtered and washed with cold ethanol .
Q. What initial assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase profiling at 10 µM concentration in Tris-HCl buffer, pH 7.4) to identify potential targets. Cytotoxicity screening (MTT assay, 24–72 h incubation in HeLa or HEK293 cells) assesses IC₅₀ values. For solubility in biological buffers, prepare stock solutions in DMSO (≤0.1% final concentration). Parallel HPLC-UV analysis (C18 column, 254 nm) ensures compound stability during assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Ullmann-type coupling efficiencies involving this compound?
- Methodological Answer: Contradictions often arise from bromide coordination deactivating copper catalysts. Optimize using 1,10-phenanthroline (0.2 eq) as a ligand and microwave irradiation (120°C, 30 min, 150 W) to accelerate kinetics. Screen solvents (DMAc > DMF > DMSO) and bases (Cs₂CO₃ > K₃PO₄). Use in situ IR spectroscopy to monitor aryl halide consumption (C-Br stretch at 550 cm⁻¹). Cross-validate results via SciFinder reaction searches (CAS RN filters) to identify high-yield precedents .
Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces, highlighting electron-deficient pyrimidine C2/C4 positions.Fukui indices (f⁻) quantify electrophilicity, with C4 typically more reactive (f⁻ = 0.12 vs. C2 f⁻ = 0.08). Solvent effects (PCM model for DMSO) adjust activation energies. Validate withkinetic isotopic effect (KIE) studies using deuterated substrates. Compare computed transition states (TS) with experimental Hammett ρ values .
Q. How does the electron-withdrawing bromophenyl group influence the acid dissociation constant (pKa) of the carboxylic acid moiety?
- Methodological Answer: The bromine’s inductive (-I) effect lowers pKa by ~0.8 units compared to non-brominated analogs. Determine experimentally via potentiometric titration (0.1 M KCl, 25°C) in 30% DMSO/water. Fit data with HyperQuad Suite to account for mixed solvents. Computational pKa prediction (MarvinSketch, DFT-microsolvation) aligns with experimental trends. This acidity enhances salt formation (e.g., sodium or ammonium salts) during crystallization .
Q. What strategies mitigate decomposition of this compound under acidic or thermal conditions?
- Methodological Answer: Thermogravimetric analysis (TGA) identifies decomposition onset (~220°C). For acid stability, avoid prolonged exposure to HCl > 1 M; use AcOH (pH 4–6) for protonation. Store at -20°C under argon with desiccant (3Å molecular sieves). HPLC-MS stability studies (0–48 h, 25°C) in PBS (pH 7.4) confirm <5% degradation. For high-temperature reactions (e.g., amidation), employ coupling agents (EDC/HOBt) at 0–4°C to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
